tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
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Overview
Description
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is known for its unique spirocyclic structure, which includes a spiro[3.4]octane ring system fused with an oxazolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a suitable oxazolidine derivative with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The general synthetic route can be summarized as follows:
Starting Materials: Oxazolidine derivative and tert-butyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-25°C.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: Another spirocyclic compound with a different functional group, used in drug discovery.
tert-Butyl methyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxazolidine and carbamate functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(4)9-5-12(16-6-9)7-13-8-12/h9,13H,5-8H2,1-4H3 |
InChI Key |
HEBLIXDHKNTGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CNC2)OC1 |
Origin of Product |
United States |
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